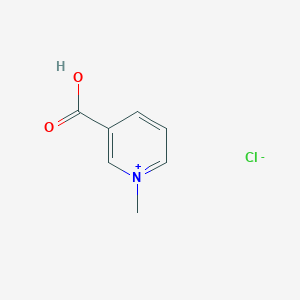

1-Methylpyridinium-3-carboxylate hydrochloride

Description

Trigonelline hydrochloride (C₇H₈ClNO₂; molecular weight: 173.6 g/mol) is a quaternary ammonium alkaloid derived primarily from fenugreek (Trigonella foenum-graecum) and coffee beans . Structurally, it consists of a pyridine ring substituted with a methyl group and a carboxylic acid moiety, forming a betaine-like compound. Its polar nature and ionic interactions, driven by the quaternary nitrogen atom, enhance solubility in polar solvents such as methanol and phosphate buffer (pH 6.8) .

Pharmacologically, trigonelline hydrochloride exhibits diverse biological activities:

- Antifibrotic Effects: Attenuates silica-induced pulmonary fibrosis by inhibiting fibroblast-to-myofibroblast differentiation in murine models .

- Antidiabetic Properties: Reduces blood glucose, urea nitrogen, and creatinine levels in type 2 diabetic rats .

- Neuroprotective and Anti-Aging Roles: Extends the lifespan of Caenorhabditis elegans by 17.9% and mitigates oxidative stress .

- Antiviral Activity: Inhibits HSV-1 replication .

- NRF2 Pathway Modulation: Suppresses heme oxygenase-1 (HO-1) expression, enhancing proinflammatory responses in parasitic infections .

Its applications span drug development, nutraceuticals, and biochemical research, supported by standardized analytical methods such as UV-spectrophotometry and HPLC .

Properties

CAS No. |

6138-41-6 |

|---|---|

Molecular Formula |

C7H8ClNO2 |

Molecular Weight |

173.60 g/mol |

IUPAC Name |

1-methylpyridin-1-ium-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H7NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h2-5H,1H3;1H |

InChI Key |

TZSYLWAXZMNUJB-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C(=O)[O-].Cl |

Other CAS No. |

6138-41-6 |

Related CAS |

535-83-1 (Parent) |

Synonyms |

trigonelline trigonelline chloride trigonelline iodide trigonelline ion trigonelline tosylate |

Origin of Product |

United States |

Preparation Methods

Methylation Using Dimethyl Sulfate

Historically, trigonelline hydrochloride was synthesized via the methylation of nicotinic acid using dimethyl sulfate () or halomethanes such as methyl iodide (). These reagents facilitate the quaternization of the pyridine nitrogen in nicotinic acid, forming the -methylated product. However, dimethyl sulfate’s high toxicity, corrosiveness, and environmental persistence rendered this method unsuitable for large-scale applications. Additionally, side reactions often led to lower yields (typically 60–75%) and required extensive purification steps to isolate the target compound.

Challenges in Byproduct Management

The use of halomethanes introduced further complications, including the generation of stoichiometric amounts of inorganic salts (e.g., or ) and halogenated waste. These byproducts necessitated costly disposal procedures and complicated reaction workups, limiting the method’s industrial viability.

Green Synthesis Using Dimethyl Carbonate

Reaction Mechanism and Catalysis

A breakthrough in trigonelline hydrochloride synthesis emerged with the adoption of dimethyl carbonate (, ) as a methylating agent. This method, detailed in patent CN102304085A, employs potassium carbonate () as a catalyst to deprotonate nicotinic acid, enhancing its nucleophilicity for methyl group transfer from . The reaction proceeds via a one-pot mechanism:

The use of eliminates toxic byproducts, as the sole byproduct is carbon dioxide (), making the process inherently safer and more sustainable.

Optimization of Reaction Parameters

The patent outlines critical variables affecting yield and purity, including molar ratios, temperature, and catalyst loading. Representative data from four experimental trials are summarized below:

| Example | Nicotinic Acid (mol) | DMC (mol) | (mol) | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 0.40 | 0.80 | 0.40 | 50 | 78.5 | 97.4 |

| 2 | 0.40 | 0.88 | 0.40 | 50 | 82.2 | 98.5 |

| 3 | 0.40 | 0.88 | 0.48 | 50 | 93.2 | 99.2 |

| 4 | 0.06 | 0.60 | 0.48 | 50 | 94.6 | 99.0 |

Key Observations:

-

Increasing the :nicotinic acid ratio from 2:1 to 10:1 (Example 4) enhanced yield to 94.6%, suggesting excess drives the reaction to completion.

-

Higher catalyst loading (0.48 mol ) improved both yield and purity, likely due to more efficient deprotonation and methyl transfer.

Purification and Crystallization Techniques

Post-Reaction Workup

After methylation, the reaction mixture undergoes centrifugation to remove insoluble , followed by reduced-pressure distillation to recover unreacted (boiling point: 90°C at 150–260 Pa). The residual solid is dissolved in 4 M hydrochloric acid to protonate the quaternary ammonium compound, forming trigonelline hydrochloride. Subsequent solvent removal under vacuum yields a crude product.

Recrystallization for Enhanced Purity

The crude solid is dissolved in anhydrous methanol to solubilize organic impurities, followed by centrifugation to remove particulates. Crystallization from 70% ethanol produces high-purity trigonelline hydrochloride, with repeated recrystallizations increasing purity from 97.4% to 99.2%. This step is critical for meeting pharmaceutical-grade specifications, as evidenced by commercial products like those from Tokyo Chemical Industry (TCI), which report purities >98.0%.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC analysis confirms product purity, with retention times and peak areas calibrated against reference standards. The patent reports purity levels up to 99.2%, consistent with TCI’s quality control protocols.

Spectroscopic Validation

Mass spectrometry () and nuclear magnetic resonance (\text{^1H NMR}) are employed for structural confirmation:

Comparative Analysis of Synthesis Methods

| Parameter | Dimethyl Sulfate Method | Method |

|---|---|---|

| Yield (%) | 60–75 | 70–94.6 |

| Purity (%) | 85–92 | 97.4–99.2 |

| Toxicity | High | Low |

| Byproducts | , | |

| Industrial Feasibility | Low | High |

Chemical Reactions Analysis

Types of Reactions

Trigonelline hydrochloride undergoes various chemical reactions, including:

Oxidation: Trigonelline can be oxidized to form nicotinic acid.

Reduction: It can be reduced to form methylamine.

Substitution: Trigonelline can undergo substitution reactions, such as the formation of chloromethane when treated with hydrochloric acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Hydrochloric acid is commonly used for substitution reactions.

Major Products Formed

Oxidation: Nicotinic acid.

Reduction: Methylamine.

Substitution: Chloromethane.

Scientific Research Applications

Pharmaceutical Development

Trigonelline hydrochloride is being extensively researched for its therapeutic potential in managing various health conditions:

- Diabetes Management : Studies have shown that trigonelline can enhance insulin sensitivity and improve glucose tolerance. In a randomized cross-over trial, it was found to significantly affect glucose tolerance during oral glucose tests .

- Anti-inflammatory Properties : Trigonelline has demonstrated efficacy in reducing inflammation in various models, including lung tissue damage associated with silicosis. It alleviates myofibroblast differentiation, which is crucial in pulmonary fibrosis .

- Antimicrobial Activity : Research indicates that trigonelline exhibits antimicrobial properties against pathogens such as Pseudomonas aeruginosa. It affects biofilm formation and virulence factor expression, making it a potential candidate for treating biofilm-associated infections .

Food Industry

Trigonelline is naturally present in coffee and is recognized for its antioxidant properties:

- Natural Preservative : Its antioxidant capacity can be harnessed to extend the shelf life of food products while maintaining their flavor and quality. This application is particularly relevant in the context of increasing consumer demand for natural food preservatives .

- Health Benefits : The presence of trigonelline in coffee contributes to its health benefits, including potential protective effects against metabolic disorders and oxidative stress .

Cosmetic Applications

The compound is being incorporated into skincare formulations due to its beneficial properties:

- Moisturizing Effects : Trigonelline enhances skin hydration and texture, making it valuable for cosmetic products aimed at improving skin quality.

- Soothing Properties : Its anti-inflammatory characteristics make it suitable for formulations targeting sensitive or irritated skin .

Biotechnology and Agricultural Applications

In the field of biotechnology, trigonelline's role extends to plant research:

- Plant Stress Responses : Trigonelline has been studied for its ability to enhance plant resilience against environmental stressors, such as drought and salinity. This application is vital for improving crop yields under adverse conditions .

Case Studies and Research Findings

Mechanism of Action

Trigonelline hydrochloride exerts its effects through multiple molecular targets and pathways:

Neuroprotection: It modulates inflammatory pathways and oxidative stress, providing protection against neurodegenerative diseases.

Anti-cancer: Trigonelline hydrochloride inhibits the proliferation of cancer cells by targeting specific signaling pathways.

Anti-inflammatory: It hampers the release of pro-inflammatory factors and alleviates tissue injury

Comparison with Similar Compounds

Table 1: Key Properties of Trigonelline Hydrochloride and Analogous Compounds

| Compound | Molecular Weight (g/mol) | Solubility | Key Structural Features | CAS Number |

|---|---|---|---|---|

| Trigonelline hydrochloride | 173.6 | Methanol, phosphate buffer (pH 6.8) | Pyridine betaine with quaternary N | 6138-41-6 |

| Betaine | 117.15 | Water, ethanol | Glycine derivative with trimethylammonium | 107-43-7 |

| Stachydrine hydrochloride | 215.69 | Water, methanol | Proline betaine with pyrrolidine ring | 4136-37-2 |

| Levamisole hydrochloride | 240.75 | Water, DMSO | Imidazothiazole derivative | 16595-80-5 |

| Cucurbitacin-E | 556.72 | DMSO, chloroform | Triterpenoid with α,β-unsaturated ketone | 18444-66-1 |

Key Observations :

- Polarity: Trigonelline hydrochloride and stachydrine hydrochloride exhibit high polarity due to ionic charges, unlike non-polar cucurbitacin-E .

- Stability : Trigonelline’s quaternary nitrogen enhances stability in acidic conditions compared to betaine, which degrades under prolonged heat .

Pharmacological and Mechanistic Differences

Key Findings :

- Antifibrotic Specificity : Trigonelline uniquely targets fibroblast activation via TGF-β inhibition, unlike stachydrine, which focuses on oxidative stress .

- Metabolic Impact : Trigonelline outperforms betaine in glucose regulation, reducing HbA1c by 1.5% in diabetic models .

- Antiviral Spectrum : Levamisole and trigonelline both inhibit HSV-1, but trigonelline additionally targets parasitic infections via NRF2 .

Analytical and Application-Based Comparisons

Analytical Methods:

- Trigonelline Hydrochloride : Quantified via HPLC-PDA with a 10-point calibration curve (5–50 μg/ml; R² > 0.99) .

- Stachydrine : Co-elutes with trigonelline in HPLC but distinguished by MS/MS fragmentation (m/z 144 vs. 138) .

- Cucurbitacin-E: Requires non-polar solvents (chloroform) for extraction, unlike trigonelline’s methanol compatibility .

Biological Activity

Trigonelline hydrochloride (TH) is a naturally occurring alkaloid primarily found in coffee and fenugreek. It has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of trigonelline hydrochloride, supported by case studies and research findings.

1. NAD+ Precursor and Muscle Health

Recent studies have identified trigonelline as a precursor to NAD+, a critical coenzyme involved in energy metabolism. Research indicates that trigonelline enhances muscle function, particularly in aging populations. In a study involving multiple species, including humans and mice, trigonelline administration was shown to increase NAD+ levels in skeletal muscle, thereby improving mitochondrial function and muscle strength. Notably, lower serum levels of trigonelline were observed in individuals with sarcopenia, suggesting its potential role in mitigating age-related muscle decline .

2. Anti-Inflammatory Effects

Trigonelline hydrochloride exhibits significant anti-inflammatory properties. A study demonstrated its effectiveness in inhibiting allergic inflammation both in vitro and in vivo. Trigonelline suppressed the degranulation of mast cells and reduced the production of pro-inflammatory cytokines such as prostaglandin D2 and leukotriene C4. The mechanism involves the inhibition of the NF-κB and MAPK signaling pathways, highlighting its potential as a therapeutic agent for allergic conditions .

3. Antifibrotic Activity

Trigonelline has been shown to attenuate pulmonary fibrosis induced by silica exposure. In vivo experiments indicated that trigonelline treatment significantly reduced fibrotic markers and improved lung histology in silicosis models. The underlying mechanism appears to involve the inhibition of fibroblast-to-myofibroblast differentiation through repression of the TGF-β/Smad signaling pathway . This finding suggests that trigonelline could be beneficial in treating fibrotic diseases.

Antimicrobial Properties

Trigonelline hydrochloride also demonstrates antimicrobial activity against Pseudomonas aeruginosa, a notorious pathogen associated with biofilm formation and chronic infections. Studies revealed that trigonelline alters colony morphology, motility, and biofilm architecture in a dose-dependent manner. Additionally, it affects quorum sensing pathways, which are crucial for biofilm development and virulence factor production . These findings position trigonelline as a potential lead compound for managing biofilm-associated infections.

Pharmacological Activities

Trigonelline has been implicated in various pharmacological activities related to metabolic regulation:

- Glucose Metabolism : Trigonelline has been shown to reduce blood glucose levels significantly (by approximately 46%) in diabetic models. It inhibits key enzymes involved in carbohydrate metabolism, thereby enhancing glucose tolerance .

- Lipid Metabolism : The compound also modulates lipid metabolism by decreasing triglycerides and improving overall lipid profiles .

Study 1: Muscle Function Improvement

A clinical study assessed the impact of trigonelline supplementation on elderly participants with sarcopenia. Results showed that participants who received trigonelline exhibited increased muscle strength and improved NAD+ levels compared to controls.

Study 2: Allergic Inflammation Model

In an ovalbumin-induced asthma model, mice treated with trigonelline demonstrated reduced airway hyperresponsiveness and lower serum IgE levels, indicating its potential as an anti-allergic therapeutic agent.

Study 3: Silicosis Treatment

In a silicosis mouse model, trigonelline treatment resulted in significant reductions in lung fibrosis markers and improved lung function metrics compared to untreated controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.